An In-Depth Technical Guide to 2,6-Difluoro-3-methylbenzamide: Properties, Synthesis, and Applications in Modern Drug Discovery
An In-Depth Technical Guide to 2,6-Difluoro-3-methylbenzamide: Properties, Synthesis, and Applications in Modern Drug Discovery
Executive Summary: 2,6-Difluoro-3-methylbenzamide is a fluorinated aromatic compound of significant interest to the scientific research and drug development communities. Its unique structural arrangement—featuring a primary amide, a lipophilic methyl group, and two ortho-fluorine atoms—confers a distinct set of chemical properties that make it a valuable building block. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] This guide provides a comprehensive overview of the core properties, spectroscopic signature, synthesis, and key applications of 2,6-Difluoro-3-methylbenzamide, with a particular focus on its emerging roles as a ligand for the Cereblon (CRBN) E3 ligase in Proteolysis Targeting Chimeras (PROTACs) and as a scaffold for novel FtsZ-targeting antibacterial agents.
Core Chemical and Physical Properties
2,6-Difluoro-3-methylbenzamide's chemical behavior is dictated by the interplay of its functional groups. The two fluorine atoms at the ortho positions exert a strong electron-withdrawing inductive effect and can act as conformational control elements.[3][4] The methyl group adds lipophilicity, while the primary amide group serves as both a hydrogen bond donor and acceptor, a critical feature for molecular recognition in biological systems.
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Figure 1: Chemical Structure of 2,6-Difluoro-3-methylbenzamide.
| Property | Value | Source |
| CAS Number | 261763-36-4 | [5][6] |
| Molecular Formula | C₈H₇F₂NO | [5][7] |
| Molecular Weight | 171.14 g/mol | [6][7] |
| Physical State | Solid / Powder | [5] |
| Melting Point | 138-142 °C (for precursor acid) | [8] |
| MDL Number | MFCD01631408 | [6] |
Note: The melting point is for the precursor 2,6-difluoro-3-methylbenzoic acid, as specific experimental data for the amide is not widely published. It is expected to be a high-melting solid.
Spectroscopic Characterization
For any researcher, confirming the identity and purity of a synthesized or purchased compound is paramount. The following sections describe the expected spectroscopic data for 2,6-Difluoro-3-methylbenzamide, providing a benchmark for structural verification.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show four distinct signals:
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Amide Protons (-CONH₂): Two broad singlets, typically in the range of δ 5.5-8.5 ppm. The chemical shift can be highly dependent on solvent and concentration.
-
Aromatic Protons (-CH-): Two signals corresponding to the two protons on the benzene ring. These will appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms (³JHF and ⁴JHF coupling). Expected region is δ 6.8-7.5 ppm.
-
Methyl Protons (-CH₃): A singlet (or a narrow triplet due to ⁴JHF coupling) around δ 2.1-2.4 ppm, with an integration of 3H.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display 8 signals. The fluorine substitutions are highly diagnostic.
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Carbonyl Carbon (-C=O): A singlet in the δ 165-170 ppm region.
-
Aromatic Carbons: Six distinct signals. The two carbons directly bonded to fluorine (C2 and C6) will appear as doublets with large one-bond coupling constants (¹JCF ≈ 240-260 Hz). The other aromatic carbons will also show splitting due to two- and three-bond C-F coupling.
-
Methyl Carbon (-CH₃): A singlet (or a quartet due to J-coupling with fluorine) in the aliphatic region, typically δ 14-20 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
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N-H Stretch: Two distinct, sharp-to-medium bands in the 3100-3500 cm⁻¹ region, characteristic of a primary amide.
-
C-H Stretch (Aromatic/Aliphatic): Signals around 2900-3100 cm⁻¹.
-
C=O Stretch (Amide I band): A very strong, sharp absorption around 1650-1680 cm⁻¹.
-
N-H Bend (Amide II band): A strong band near 1620-1650 cm⁻¹.
-
C-F Stretch: Strong, characteristic absorptions in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 171. Key fragmentation patterns would likely include the loss of the amide group (-NH₂) to give a fragment at m/z = 155 and the loss of the entire carboxamide group (-CONH₂) to give a fragment at m/z = 127.
Synthesis and Reactivity
Retrosynthetic Analysis & Proposed Synthesis
The most direct and industrially relevant synthesis of 2,6-Difluoro-3-methylbenzamide proceeds from its corresponding carboxylic acid, 2,6-difluoro-3-methylbenzoic acid (CAS 32890-88-3).[9][10] This common transformation involves the activation of the carboxylic acid, typically by conversion to an acyl chloride, followed by amination.
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Figure 2: Retrosynthetic pathway for 2,6-Difluoro-3-methylbenzamide.
Experimental Protocol: Synthesis from Carboxylic Acid
This protocol is a trusted, two-step procedure widely used for benzamide synthesis. Each step includes validation checks to ensure the reaction proceeds as expected.
Step 1: Acyl Chloride Formation
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube (containing CaCl₂).
-
Reagents: To the flask, add 2,6-difluoro-3-methylbenzoic acid (1.0 eq). Add thionyl chloride (SOCl₂) (2.0-3.0 eq) as the solvent and chlorinating agent.
-
Reaction: Gently heat the mixture to reflux (approx. 75-80 °C) and stir for 2-4 hours.
-
Validation Check: The reaction progress can be monitored by observing the cessation of gas (SO₂ and HCl) evolution. The solid starting material should fully dissolve.
-
Workup: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude 2,6-difluoro-3-methylbenzoyl chloride is a liquid and can often be used in the next step without further purification.
Step 2: Amination to Form the Benzamide
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Setup: In a separate flask equipped with a magnetic stirrer and placed in an ice bath, prepare a concentrated solution of aqueous ammonium hydroxide (NH₄OH) (excess, >5 eq).
-
Reaction: Dissolve the crude acyl chloride from Step 1 in a dry, inert solvent (e.g., dichloromethane or THF). Add this solution dropwise to the cold, vigorously stirring ammonium hydroxide solution. A white precipitate of the benzamide will form immediately.
-
Validation Check: The reaction is highly exothermic and rapid. The formation of a thick white precipitate is a strong indicator of product formation.
-
Workup: Stir the mixture for an additional 30-60 minutes after the addition is complete.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove ammonium salts, followed by a small amount of cold diethyl ether to remove non-polar impurities.
-
Final Product: Dry the resulting white solid under vacuum. Purity can be confirmed by melting point analysis and the spectroscopic methods outlined in Section 2.
Applications in Drug Discovery and Agrochemicals
The 2,6-difluorobenzamide scaffold is a privileged structure in modern chemical research, appearing in compounds designed for both pharmaceutical and agricultural applications.
Cereblon (CRBN) Ligands for PROTACs
Targeted Protein Degradation (TPD) is a revolutionary therapeutic modality. Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. Cereblon (CRBN) is one of the most commonly used E3 ligases for this purpose.[11]
Studies have shown that simplified, non-phthalimide benzamide derivatives can act as effective CRBN ligands.[12][13][14] Critically, the introduction of fluorine atoms to the benzamide scaffold has been found to increase binding affinity to CRBN.[12][15] 2,6-Difluoro-3-methylbenzamide represents a core fragment that can be elaborated into more complex and potent CRBN ligands for the development of next-generation PROTAC degraders.[11]
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Figure 3: Mechanism of Action for a PROTAC utilizing a benzamide-based CRBN ligand.
FtsZ Inhibitors for Novel Antibiotics
With rising antimicrobial resistance, there is an urgent need for new antibiotics with novel mechanisms of action.[16] The bacterial protein FtsZ, a homolog of eukaryotic tubulin, is essential for cell division and represents a promising antibacterial target.[17] The 2,6-difluorobenzamide scaffold is a cornerstone of some of the most potent FtsZ inhibitors discovered to date.[3][16] Specifically, derivatives with a substituent at the 3-position, such as 2,6-difluoro-3-methoxybenzamide, have shown potent activity against bacteria like S. aureus.[3][18] 2,6-Difluoro-3-methylbenzamide is therefore an important starting point and building block for the synthesis of new FtsZ-targeting antibacterial candidates.[18][19]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 2,6-Difluoro-3-methylbenzamide is essential for safety. The following information is derived from its Safety Data Sheet (SDS).[5]
-
Hazard Identification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
| Precautionary Measure | Protocol |
| Engineering Controls | Use only in a well-ventilated area, preferably a chemical fume hood. Ensure eyewash stations and safety showers are accessible.[5] |
| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[5] |
| Handling | Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] |
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[5]
-
Conclusion
2,6-Difluoro-3-methylbenzamide is more than a simple organic molecule; it is a strategically designed building block for addressing complex challenges in modern science. Its carefully placed functional groups provide a unique combination of reactivity, stability, and biological relevance. For researchers in drug discovery, it offers a validated scaffold for developing potent inhibitors of bacterial cell division and a promising entry point for creating sophisticated protein degraders. This guide provides the foundational knowledge required for scientists to confidently handle, synthesize, and innovate with this versatile chemical compound.
References
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Baud, S., et al. (2021). Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus. National Center for Biotechnology Information. [Link][17]
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